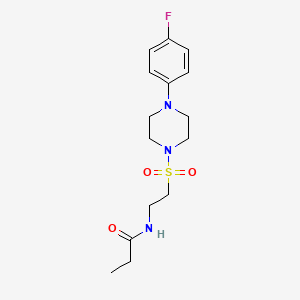

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide

Description

N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group, a sulfonyl-ethyl linker, and a terminal propionamide moiety. Key structural elements include:

- Piperazine ring: A six-membered heterocycle with two nitrogen atoms, often used to modulate pharmacokinetic properties.

- 4-Fluorophenyl substituent: Enhances metabolic stability and receptor binding affinity via hydrophobic and electronic effects.

- Sulfonyl-ethyl linker: Provides rigidity and influences solubility.

- Propionamide group: A common pharmacophore in enzyme inhibitors or receptor modulators.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O3S/c1-2-15(20)17-7-12-23(21,22)19-10-8-18(9-11-19)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXWJXPONZQUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 4-fluorophenylpiperazine and propionyl chloride.

Step 1 Formation of Intermediate: The 4-fluorophenylpiperazine is reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonyl intermediate.

Step 2 Propionamide Formation: The sulfonyl intermediate is then reacted with propionyl chloride in the presence of a base such as triethylamine to yield the final product, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Compound X has been investigated for its potential therapeutic effects on neurological disorders. Its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors, suggests a role in treating conditions such as depression and anxiety disorders.

Pharmacology

The compound serves as a lead structure in the development of new drugs targeting specific receptors. Studies have indicated that it can modulate receptor activity, influencing neurotransmitter release and uptake. This property is crucial for the design of medications aimed at neurological conditions.

Biological Research

In biological studies, compound X functions as a tool compound to investigate the effects of piperazine derivatives on cellular processes. Its ability to inhibit certain enzymes involved in disease pathways further underscores its utility in research settings.

Industrial Applications

Beyond medicinal uses, compound X is employed in synthesizing other complex molecules and serves as an intermediate in pharmaceutical production. Its diverse chemical reactivity allows for the creation of various derivatives that may possess unique biological activities.

Case Studies

- Therapeutic Potential in Neurological Disorders :

- Drug Development :

- Biological Activity Assessment :

Mechanism of Action

The mechanism by which N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide exerts its effects involves interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood and behavior. The compound’s sulfonyl and propionamide groups enhance its binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Structural Analogues from

Compounds 6h, 6i, and 6j in share structural similarities with the target compound, including:

- Core : Bis(4-fluorophenyl)methyl-piperazine.

- Sulfonyl linkages : Connected to aryl or piperidine groups.

- Amide/sulfamoyl groups : Terminal functionalization.

Key Differences :

- The target compound has a single 4-fluorophenyl group on the piperazine, whereas 6h–6j feature bis(4-fluorophenyl)methyl groups.

- The sulfonyl-ethyl-propionamide chain in the target compound is replaced with sulfamoyl-aryl or piperidine groups in 6h–6j.

Physical Properties :

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|

| 6h | 132–135 | ~650 (estimated) | Not reported |

| 6i | 158–160 | ~650 (estimated) | Not reported |

| Target Compound* | ~140–180 (inferred) | ~425 (calculated) | — |

*Inferred from analogs with simpler substituents (e.g., single fluorophenyl groups typically lower melting points compared to bulkier bis-fluorophenyl derivatives).

Comparison with N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide ()

Structural Similarities :

Key Differences :

Physical Properties :

| Property | Compound | Target Compound* |

|---|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₂ | C₁₅H₂₀FN₃O₃S |

| Molecular Weight | 276.4 g/mol | 341.4 g/mol |

| Melting Point | Not reported | ~140–180°C |

*Calculated using standard software.

Comparison with Chromenone-Pyrazolopyrimidine Sulfonamide ()

The compound in Example 53 () shares a sulfonamide group but diverges significantly in structure:

- Core : Pyrazolo[3,4-d]pyrimidine and chromen-4-one moieties (common in kinase inhibitors).

- Sulfonamide linkage : Attached to a fluoro-substituted benzamide.

Key Differences :

- The target compound lacks the chromenone and pyrazolopyrimidine heterocycles, focusing instead on piperazine and propionamide.

- Molecular Weight : ’s compound (589.1 g/mol) is heavier due to fused aromatic systems.

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is a synthetic compound that exhibits a range of biological activities due to its complex molecular structure. This article presents an overview of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

- Piperazine Ring : Provides a basic nitrogen atom that can interact with various biological targets.

- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to receptors.

- Sulfonamide Moiety : Increases solubility and stability in biological systems.

The molecular formula is , indicating a complex arrangement conducive to multiple biological interactions .

This compound exhibits its biological activity through several mechanisms:

- Receptor Binding : The compound has been shown to bind selectively to serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation and anxiety disorders. This binding can lead to modulation of neurotransmitter release, influencing various physiological responses .

- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The sulfonamide group is known for enhancing antibacterial properties by interfering with bacterial folic acid synthesis .

- Anticancer Potential : Related compounds have shown antiproliferative effects on various cancer cell lines, indicating that this compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

- IC50 Values : The compound has shown IC50 values in the low micromolar range against various targets, indicating potent activity . For instance:

In Vivo Studies

Animal model studies have indicated potential therapeutic effects in conditions such as:

- Depression and Anxiety : Behavioral assays in rodents suggest that the compound may exhibit antidepressant-like effects through serotonin receptor modulation .

- Antibacterial Efficacy : In vivo tests have shown significant reductions in bacterial load in infected models, supporting its use as a potential antimicrobial agent .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study on Antidepressant Activity : A study involving a rodent model for depression demonstrated that administration of the compound resulted in significant improvements in behavioral tests compared to control groups, suggesting its potential as an antidepressant .

- Case Study on Antimicrobial Properties : In a clinical isolate study, the compound exhibited strong activity against resistant strains of Staphylococcus aureus, indicating its potential application in treating antibiotic-resistant infections .

Comparative Analysis

| Property/Activity | This compound | Other Piperazine Derivatives |

|---|---|---|

| Antimicrobial Activity | Moderate to high efficacy against Gram-positive/negative bacteria | Varies widely |

| Antidepressant Potential | Significant effects observed in animal models | Limited evidence |

| Anticancer Activity | Promising results against various cancer cell lines | More established compounds |

| Receptor Binding Affinity | High affinity for serotonin receptors | Variable |

Q & A

Q. What are the recommended synthetic routes for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide, and how can purity be validated?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Sulfonylation: React 4-(4-fluorophenyl)piperazine with ethylenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylethyl intermediate.

Amidation: Couple the intermediate with propionyl chloride using a coupling agent like HATU or DCC in anhydrous DMF.

Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.

Validation: Confirm purity via HPLC (≥95%), NMR (¹H/¹³C for structural confirmation), and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (e.g., δ ~2.3 ppm for propionamide methyl, δ ~7.0 ppm for fluorophenyl protons) and ¹³C NMR (e.g., carbonyl at ~170 ppm) confirm substituent positions.

- Mass Spectrometry: HRMS (ESI+) calculates exact mass (C₁₅H₂₀FN₃O₃S: theoretical [M+H]⁺ = 342.12) to verify molecular composition.

- FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) validate functional groups .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are used to study its antiviral potential?

Methodological Answer:

- Mechanistic Insight: The sulfonyl-piperazine moiety may inhibit viral proteases or host-cell receptors. For MERS-CoV, plaque reduction assays (e.g., Vero E6 cells infected with MERS-CoV) measure EC₅₀ values, while cytotoxicity is assessed via HEK cell viability (CC₅₀) to calculate selectivity indices .

- Receptor Binding: Radioligand displacement assays (e.g., 5-HT₁A/5-HT₇ receptors) quantify affinity (Ki) using [³H]-8-OH-DPAT or SB 269970 as competitors .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Methodological Answer:

- Lipophilicity Modulation: Introduce trifluoromethyl groups (as in ) to enhance metabolic stability. LogP can be measured via shake-flask or HPLC-based methods.

- Bioavailability Testing: Perform in vitro Caco-2 permeability assays and in vivo PK studies (rodent models) to assess absorption and half-life.

- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites in microsomal incubations .

Q. How should researchers address contradictions in cytotoxicity data across different cell lines?

Methodological Answer:

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, HEK cells in showed higher sensitivity than Vero E6, suggesting cell-type-specific toxicity.

- Mechanistic Follow-Up: Perform transcriptomics (RNA-seq) or pathway enrichment (KEGG) to identify off-target effects (e.g., mitochondrial stress vs. DNA damage) .

Q. What computational strategies predict this compound’s binding modes and off-target risks?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with targets like viral proteases or GPCRs. The piperazine ring may engage in π-π stacking with aromatic residues.

- Off-Target Screening: Employ similarity-based tools (SwissTargetPrediction) or molecular dynamics (GROMACS) to assess cross-reactivity with kinases or ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.